(R)-3-((4-Fluorophenyl)sulfonyl)-2-hydroxy-2-methylpropanoic acid

Chiral chromatography Degradation product tracking Pharmaceutical quality control

(R)-3-((4-Fluorophenyl)sulfonyl)-2-hydroxy-2-methylpropanoic acid (CAS 890658-79-4) is the (R)-enantiomer of a sulfonyl-containing carboxylic acid, formally known as Bicalutamide EP Impurity M. This chiral compound is a known hydrolysis degradation product and synthetic side-product of the non-steroidal antiandrogen drug bicalutamide, and it is primarily utilized as an analytical reference standard for chiral chromatographic method development and validation.

Molecular Formula C10H11FO5S
Molecular Weight 262.26 g/mol
CAS No. 890658-79-4
Cat. No. B056865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-((4-Fluorophenyl)sulfonyl)-2-hydroxy-2-methylpropanoic acid
CAS890658-79-4
Molecular FormulaC10H11FO5S
Molecular Weight262.26 g/mol
Structural Identifiers
SMILESCC(CS(=O)(=O)C1=CC=C(C=C1)F)(C(=O)O)O
InChIInChI=1S/C10H11FO5S/c1-10(14,9(12)13)6-17(15,16)8-4-2-7(11)3-5-8/h2-5,14H,6H2,1H3,(H,12,13)/t10-/m0/s1
InChIKeyDSXJLPDNNPNIRF-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (R)-3-((4-Fluorophenyl)sulfonyl)-2-hydroxy-2-methylpropanoic acid (CAS 890658-79-4): A Chiral Reference Standard


(R)-3-((4-Fluorophenyl)sulfonyl)-2-hydroxy-2-methylpropanoic acid (CAS 890658-79-4) is the (R)-enantiomer of a sulfonyl-containing carboxylic acid, formally known as Bicalutamide EP Impurity M . This chiral compound is a known hydrolysis degradation product and synthetic side-product of the non-steroidal antiandrogen drug bicalutamide, and it is primarily utilized as an analytical reference standard for chiral chromatographic method development and validation [1].

Why the (R)-Enantiomer of Bicalutamide EP Impurity M Cannot Be Substituted by the Racemate or (S)-Enantiomer


Generic substitution of this specific (R)-enantiomer with the more common racemic mixture (CAS 151262-57-6) or the (S)-enantiomer (CAS 2518443-29-1) is analytically invalid. The anti-androgenic activity of bicalutamide resides almost exclusively in its (R)-enantiomer; consequently, the (R)-enantiomer of this hydrolytic degradation product is the direct marker for the degradation of the active pharmaceutical ingredient [1]. Chiral HPLC methods developed for the enantioseparation of bicalutamide and its related compounds explicitly require enantiopure standards to establish elution order and validate method selectivity, making the racemate fundamentally insufficient for this purpose [2].

Quantitative Differentiation Guide: (R)-3-((4-Fluorophenyl)sulfonyl)-2-hydroxy-2-methylpropanoic acid vs. Comparators


Enantiomeric Identity as a Specific Degradation Marker for Active Bicalutamide

The (R)-enantiomer of 4-fluorophenylsulfonyl-2-hydroxy-2-methylpropionic acid is the direct hydrolysis product of (R)-bicalutamide, the enantiomer that accounts for nearly all anti-androgenic activity. The (S)-enantiomer is a degradation product of the inactive (S)-bicalutamide. Therefore, only the (R)-enantiomer serves as a valid stability-indicating marker for the active drug substance [1]. Using the racemic mixture would mask the enantiomeric origin of degradation, potentially underestimating or misattributing the degradation of the active component.

Chiral chromatography Degradation product tracking Pharmaceutical quality control

Validated Requirement for Enantiopure Standards in Chiral HPLC Methodologies

Chiral HPLC methods for the enantioseparation of bicalutamide and its related compounds, including (±)-4-fluorophenylsulfonyl-2-hydroxy-2-methylpropionic acid, have been developed and validated using polysaccharide-based chiral stationary phases. These methods rely on enantiopure standards to determine the elution order of the (R)- and (S)-enantiomers, a critical parameter for system suitability testing. In the 2016 study by Ferretti et al., enantioselective conditions achieved separation of bicalutamide's chiral impurities on an immobilized amylose-based Chiralpak IA column, with resolution values reported for each impurity [1]. The racemic mixture alone is insufficient for method validation as it precludes assignment of enantiomeric peaks.

Enantioseparation Method validation Chiral stationary phases

Role as a Key Synthetic Byproduct Marker in Bicalutamide Manufacture

The compound is identified as a side-product (compound 4) in the synthesis of bicalutamide via the reaction of 3-chloro-N-(4-cyano-3-(trifluoromethyl)phenyl)-2-hydroxy-2-methylpropanamide with sodium 4-fluorophenylsulfinate. Monitoring its (R)-enantiomer specifically is critical for characterizing the enantiomeric purity of the synthetic process, as chiral resolution of the intermediate 3-chloro-2-hydroxy-2-methylpropionic acid is used to obtain enantiopure bicalutamide [1]. The (R)-enantiomer of this acid is the direct byproduct when the (R)-enantiomer of the chloro intermediate is employed.

Process impurity profiling Synthetic route characterization Bicalutamide manufacture

Optimal Procurement Scenarios for (R)-3-((4-Fluorophenyl)sulfonyl)-2-hydroxy-2-methylpropanoic acid


Chiral HPLC Method Development and Validation for Bicalutamide Impurity Profiling

Analytical laboratories developing stability-indicating chiral HPLC methods for bicalutamide drug substance or drug product require the (R)-enantiomer as a reference standard to establish enantiomeric elution order, determine system suitability parameters (resolution, selectivity), and validate method accuracy for enantiomer-specific quantification [1]. The racemic mixture alone is inadequate for these validation parameters.

Enantiomer-Specific Degradation Tracking in Stability Studies

In forced degradation and long-term stability studies of (R)-bicalutamide or bicalutamide formulations, the (R)-enantiomer of this acid serves as a specific marker for hydrolysis of the active (R)-enantiomer. Quantification of this marker allows for accurate assessment of degradation kinetics specific to the pharmacologically active component, which is a regulatory expectation for chiral drug substances [2].

Process Development and Stereochemical Quality Control in Bicalutamide API Manufacture

During the development and scale-up of enantioselective bicalutamide synthesis, the (R)-enantiomer of this acid is monitored as a process-related impurity to verify stereochemical fidelity. Its presence and level indicate the efficiency of chiral resolution steps and can be used to establish acceptance criteria for intermediate and final product purity [3].

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